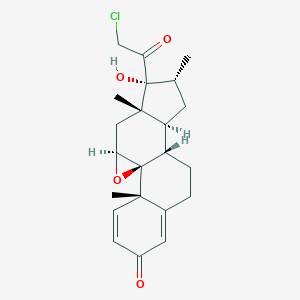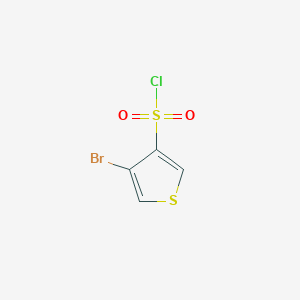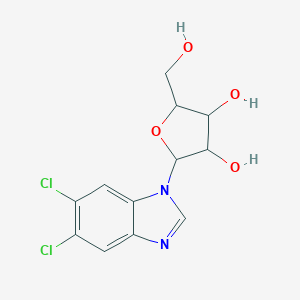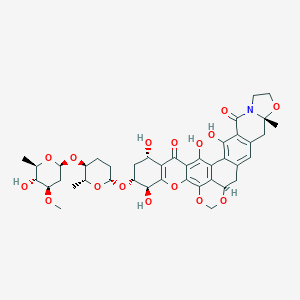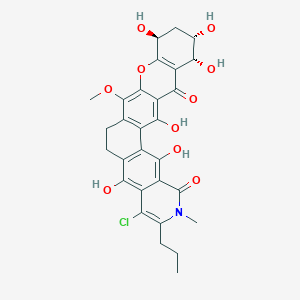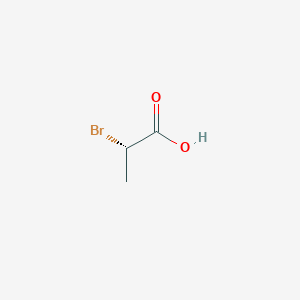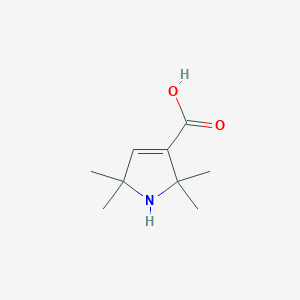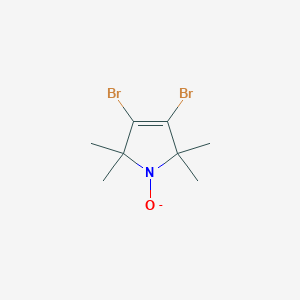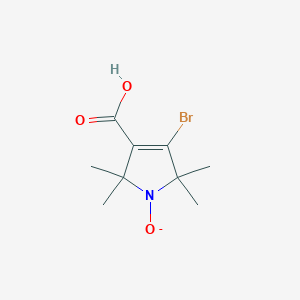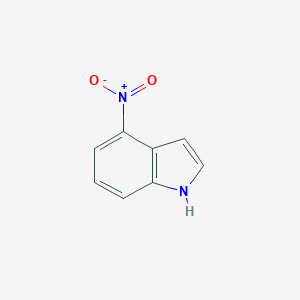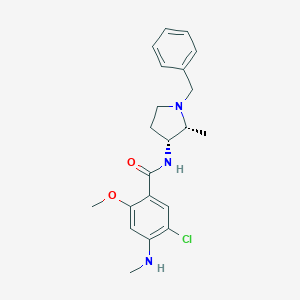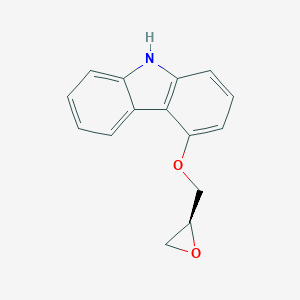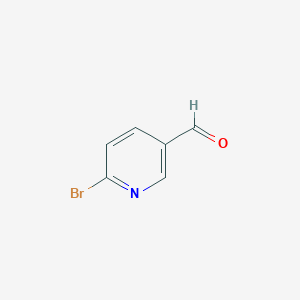
6-Bromonicotinaldéhyde
Vue d'ensemble
Description
6-Bromonicotinaldehyde is an aromatic aldehyde with the molecular formula C₆H₄BrNO. It features a bromine atom attached to the pyridine ring at the 6th position and an aldehyde group at the 3rd position. This compound is significant in organic synthesis due to its unique structure, which allows it to serve as a versatile building block for various chemical reactions and the synthesis of complex molecules .
Applications De Recherche Scientifique
6-Bromonicotinaldehyde is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a starting material for the preparation of various heterocyclic compounds, including pyridines, pyrimidines, and quinolines.
Medicinal Chemistry: Researchers explore its use in synthesizing potential anti-cancer agents, anti-inflammatory compounds, and enzyme inhibitors.
Agricultural Research: It is instrumental in developing new fungicides, such as fusaric acid, which exhibits herbicidal, fungicidal, and insecticidal properties.
Material Science: Utilized in the development of new materials with specific organic properties.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
6-Bromonicotinaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Mode of Action
It is used as an intermediate in the synthesis of other compounds , suggesting that its primary role may be as a building block in chemical reactions rather than having a direct mode of action on biological targets.
Biochemical Pathways
As an intermediate in chemical synthesis, it may be involved in various biochemical reactions depending on the specific compounds being synthesized .
Result of Action
As a biochemical reagent and intermediate in chemical synthesis, its primary role may be in facilitating the synthesis of other compounds .
Action Environment
It is known that it should be stored at 4°c under nitrogen, and in solvent, it can be stored at -80°c for 6 months or at -20°c for 1 month .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Bromonicotinaldehyde can be synthesized through several methods. One common approach involves the halogenation of nicotinaldehyde. The process typically includes the bromination of nicotinaldehyde using bromine or a bromine source in the presence of a catalyst. The reaction conditions often involve moderate temperatures and controlled addition of reagents to ensure selective bromination at the 6th position .
Industrial Production Methods: In industrial settings, the production of 6-Bromonicotinaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Types of Reactions:
Aldol Condensation: The aldehyde group in 6-Bromonicotinaldehyde can undergo aldol condensation with other carbonyl compounds, forming more complex molecules.
Nucleophilic Addition: The carbonyl group can react with nucleophiles such as amines or alcohols to form imines or acetals, respectively.
Halogen Exchange: The bromine atom may be susceptible to substitution by other halogens under specific reaction conditions.
Common Reagents and Conditions:
Aldol Condensation: Typically involves bases like sodium hydroxide or potassium hydroxide.
Nucleophilic Addition: Common nucleophiles include primary amines and alcohols, often under acidic or basic conditions.
Halogen Exchange: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Major Products:
Aldol Condensation: β-Hydroxy aldehydes or ketones.
Nucleophilic Addition: Imines or acetals.
Halogen Exchange: Compounds with different halogen substituents.
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-formylpyridine
- 6-Bromo-3-pyridinecarboxaldehyde
- 6-Bromopyridine-3-carbaldehyde
Comparison: 6-Bromonicotinaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and versatility in organic synthesis .
Propriétés
IUPAC Name |
6-bromopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUKGNBRJFTFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472119 | |
| Record name | 6-Bromonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149806-06-4 | |
| Record name | 6-Bromo-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149806-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-formylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6-bromonicotinaldehyde a significant compound in the synthesis of fusaric acid?
A1: 6-Bromonicotinaldehyde serves as a crucial building block in the concise total synthesis of fusaric acid []. Its structure allows for the strategic introduction of the pyridine ring and aldehyde functionality, which are essential components of the fusaric acid molecule. The bromine atom acts as a handle for further functionalization, enabling the construction of the complete fusaric acid structure through subsequent chemical reactions. This approach, utilizing 6-bromonicotinaldehyde, offers a practical and efficient route for the synthesis of fusaric acid and its analogs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

